1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
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Overview
Description
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene, a furan, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azetidine in the presence of a base to form the azetidine derivative. This intermediate is then reacted with furan-2-ylmethanesulfonyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group in the chlorothiophene moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorothiophene and furan moieties may play a role in binding to active sites, while the azetidine ring could influence the overall conformation and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-carbonyl chloride: A key intermediate in the synthesis of the target compound.
Furan-2-ylmethanesulfonyl chloride: Another intermediate used in the synthesis.
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Uniqueness
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorothiophene and furan moieties, along with the azetidine ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNYKQWKQLXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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